6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- is a chemical compound with the molecular formula C10H6Br2O and a molecular weight of 301.96 g/mol . This compound is characterized by the presence of an epoxide ring fused to a naphthalene core, with bromine atoms attached at the 6 and 7 positions . It is also known by several synonyms, including 6,7-dibromo-1,4-dihydro-1,4-epoxynaphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- can be synthesized through various synthetic routes. One common method involves the bromination of 1,4-epoxynaphthalene using bromine or a bromine source under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of 1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Diols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors . The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The bromine atoms also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Epoxynaphthalene: Lacks the bromine atoms and has different reactivity and applications.
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Similar structure but may have different substituents or functional groups.
Uniqueness
1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- is unique due to the presence of both the epoxide ring and bromine atoms, which confer distinct chemical and biological properties . This combination of features makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,5-dibromo-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-7-3-5-6(4-8(7)12)10-2-1-9(5)13-10/h1-4,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEYIRLVIARHFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3=CC(=C(C=C3C1O2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390694 |
Source
|
Record name | 1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106750-88-3 |
Source
|
Record name | 1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.